Dihydroxypropyl amine
Description
Contextualization within Amino Alcohol Chemistry
Amino alcohols are a significant class of organic compounds characterized by the presence of both an amine (-NH₂, -NHR, or -NR₂) and a hydroxyl (-OH) group. taylorandfrancis.com This dual functionality imparts unique chemical properties, allowing them to react as both alcohols and amines. taylorandfrancis.com Generally, they are water-soluble and have high boiling points due to the hydrophilic nature of their functional groups. taylorandfrancis.com
The synthesis of amino alcohols can be achieved through various routes, including the reaction of amines with epoxides or the reduction of nitroalcohols formed from the condensation of formaldehyde (B43269) and nitroalkanes. taylorandfrancis.com Dihydroxypropyl amine (3-amino-1,2-propanediol) is a prime example of a 1,2-amino alcohol, a subclass that is particularly important in organic synthesis. These compounds are frequently used as chiral auxiliaries, ligands in asymmetric catalysis, and as starting materials for more complex molecules. taylorandfrancis.com The specific arrangement of the amino and diol groups in this compound makes it a key precursor in the synthesis of numerous biologically active compounds and functional materials.
Historical Trajectories in this compound Research
The study of amino alcohols has its roots in the 19th century. A significant early discovery was made by Charles Adolphe Wurtz, who first prepared ethanolamines in 1860 by reacting ethylene (B1197577) oxide with ammonia (B1221849). wikipedia.org Wurtz's work laid the foundation for the broader exploration of this class of compounds. wikipedia.org His discovery of the aldol (B89426) reaction in 1872 was another pivotal moment, establishing a fundamental method for forming β-hydroxy carbonyl compounds, which are structurally related to amino alcohols. nih.gov
Specific research into this compound and its derivatives gained momentum in the mid-20th century. Scientific literature from the 1930s through the 1950s documents foundational studies on the preparation and reactions of various amino alcohols. acs.org For instance, a method for the synthesis of 3-amino-1,2-propanediol (B146019) was published in the Journal of the American Chemical Society in 1951. acs.org Early synthetic routes often involved the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia. sfdchem.comresearchgate.net Research during this period also began to uncover the potential of these molecules as intermediates in organic synthesis, setting the stage for their later, more complex applications.
Contemporary Significance and Emerging Research Domains
The contemporary importance of this compound is largely defined by its role as a versatile intermediate in the synthesis of high-value chemical products. Its chiral nature and multiple reaction sites are exploited in pharmaceuticals, materials science, and separation chemistry.
Pharmaceutical and Biomedical Research: A primary application of 3-amino-1,2-propanediol is as an essential starting material for non-ionic X-ray contrast agents, such as iohexol (B1672079) and iodixanol. sfdchem.comchemicalbook.comchemicalbook.com These agents are crucial in medical imaging for enhancing the visibility of internal body structures. Furthermore, it serves as a reactant in the synthesis of lipid-like molecules, known as lipidoids, which are being investigated for the delivery of RNA interference (RNAi) therapeutics. sfdchem.comchemicalbook.com Research has also focused on creating novel antiviral agents by incorporating the this compound scaffold into nucleoside analogs, such as thiadiazole derivatives. sfdchem.comrsc.org
Advanced Materials and Polymer Chemistry: In materials science, this compound is used to create functional polymers. It can be grafted onto natural polysaccharides like chitosan (B1678972) to produce derivatives with specific properties. For example, dihydroxypropyl chitosan has been developed as a sustainable, biorenewable additive for laundry detergents, where it aids in preventing soil redeposition. Derivatives of this compound are also used as antistatic agents in thermoplastic resins.
Catalysis and Separation Science: The compound's structure is ideal for designing specialized molecules for separation and catalysis. N,N-bis(2,3-dihydroxypropyl) octadecylamine, a derivative, has proven effective as a chelating agent for the liquid-liquid extraction of boric acid. The diol functionality is key to its ability to complex with boron. Additionally, its chirality makes it a valuable component in the design of novel deep eutectic solvents, which are considered greener alternatives to traditional volatile organic compounds in chemical reactions. sfdchem.comchemicalbook.com
Detailed research findings highlight the synthesis of various derivatives and their specific applications:
| Research Area | Derivative/Application | Key Finding |
| Medical Imaging | Iohexol (X-ray Contrast Agent) | 3-Amino-1,2-propanediol is an irreplaceable raw material in the synthesis of this widely used non-ionic contrast medium. sfdchem.comchemicalbook.com |
| Gene Therapy | Lipidoids for RNAi Delivery | Used as a reactant to create lipid-like molecules for delivering therapeutic RNA. sfdchem.comchemicalbook.com |
| Antiviral Research | Thiadiazole Nucleoside Analogs | Racemic, (S)-, and (R)- forms of 5-amino-3-(2′,3′-dihydroxypropyl)-1,3,4-thiadiazole-2-thione have been synthesized as potential antiviral compounds. rsc.org |
| Consumer Products | Dihydroxypropyl Chitosan | Functions as a biorenewable polymer in laundry detergents to improve cleaning performance. |
| Industrial Chemistry | N,N-bis(2,3-dihydroxypropyl) octadecylamine | Efficiently extracts boric acid from aqueous solutions through chelation by the vicinal diol groups. |
| Green Chemistry | Chiral Deep Eutectic Solvents | Used as a hydrogen bond donor in the design of sustainable solvent systems for organic reactions. sfdchem.comchemicalbook.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
3-aminopropane-1,1-diol |
InChI |
InChI=1S/C3H9NO2/c4-2-1-3(5)6/h3,5-6H,1-2,4H2 |
InChI Key |
VACJHIUSZPBOOF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C(O)O |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dihydroxypropyl Amine
Established Synthetic Routes and Reaction Mechanisms
Traditional methods for the synthesis of dihydroxypropyl amine often rely on well-established organic reactions. These routes are characterized by their reliability and scalability, though they may present challenges related to selectivity and environmental impact.
Amidation and Reduction Pathways
While less commonly documented for the direct synthesis of this compound compared to other methods, a plausible synthetic route can be proposed based on the fundamental principles of amidation followed by reduction. This pathway would theoretically involve the conversion of a carboxylic acid or its derivative, such as an ester containing a dihydroxypropyl backbone, into an amide, which is subsequently reduced to the corresponding amine.
A hypothetical amidation and reduction pathway could commence with a precursor like 2,3-dihydroxypropanoic acid or its ester. This starting material would first be reacted with ammonia (B1221849) or an appropriate aminating agent to form 2,3-dihydroxypropanamide. The subsequent step would involve the reduction of the amide functional group to a primary amine, yielding this compound. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under high pressure.
Table 1: Hypothetical Amidation and Reduction Pathway
| Step | Reactant | Reagent | Product |
| 1 | 2,3-dihydroxypropanoic acid | Ammonia (NH₃) | 2,3-dihydroxypropanamide |
| 2 | 2,3-dihydroxypropanamide | Lithium aluminum hydride (LiAlH₄) | This compound |
It is important to note that this pathway is a theoretical projection based on standard organic transformations and is not the predominant industrial method for producing this compound.
Alkylation and Epoxide Ring-Opening Strategies
A prevalent and industrially significant method for synthesizing this compound involves the reaction of 3-chloro-1,2-propanediol (B139630) with ammonia. hubspotusercontent-na1.netresearchgate.net This reaction is a nucleophilic substitution where ammonia acts as the nucleophile, displacing the chloride ion. The reaction is typically carried out in an aqueous or alcoholic solution and may be performed under pressure and at elevated temperatures to enhance the reaction rate. An alkaline environment, often achieved by the addition of a base like sodium hydroxide, can be used to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. hubspotusercontent-na1.net
Another closely related and widely used strategy employs epichlorohydrin (B41342) as the starting material. google.com This process involves two key stages: the hydrolysis of the epoxide ring of epichlorohydrin to form 3-chloro-1,2-propanediol, followed by ammonolysis to yield this compound. The initial hydrolysis step is often catalyzed by an acid. The subsequent reaction with ammonia proceeds via nucleophilic attack on the carbon bearing the chlorine atom.
The reaction mechanism of 3-chloro-1,2-propanediol with ammonia involves the lone pair of electrons on the nitrogen atom of ammonia attacking the electrophilic carbon atom bonded to the chlorine atom. This results in the formation of a transition state where the C-N bond is forming and the C-Cl bond is breaking. The departure of the chloride ion as a leaving group leads to the formation of a protonated this compound, which is then deprotonated to yield the final product.
A variation of this approach involves the direct reaction of epichlorohydrin with ammonia. In this case, the reaction can proceed through two main pathways. The first involves the nucleophilic attack of ammonia on one of the carbon atoms of the epoxide ring, leading to its opening. Subsequent reaction or workup would be required to introduce the second hydroxyl group. The second pathway involves the initial formation of glycidol (B123203) (2,3-epoxy-1-propanol) from epichlorohydrin, followed by its reaction with ammonia.
Enantioselective Synthesis Approaches
The synthesis of enantiomerically pure this compound is of significant interest, particularly for pharmaceutical applications where stereochemistry can dictate biological activity. One notable enantioselective approach is the asymmetric dihydroxylation of allylamine (B125299). researchgate.net This method utilizes a chiral catalyst to introduce two hydroxyl groups across the double bond of allylamine in a stereocontrolled manner.
A specific example involves the use of a wool-osmium tetroxide complex as a heterogeneous chiral catalyst. In this process, allylamine is oxidized to (R)-(+)-3-amino-1,2-propanediol. The wool acts as a chiral ligand for the osmium tetroxide, creating a chiral environment that directs the approach of the olefin to the oxidizing agent, resulting in the preferential formation of one enantiomer. The use of a heterogeneous catalyst simplifies the purification process as the catalyst can be easily recovered by filtration. researchgate.net
Novel and Green Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for the synthesis of this compound. These novel protocols aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Catalytic and Biocatalytic Synthesis
Catalytic methods offer a promising avenue for the green synthesis of this compound. The use of catalysts can enable reactions to proceed under milder conditions, with higher selectivity and reduced byproduct formation. For instance, the synthesis of this compound from glycerin chlorohydrin can be catalyzed by a combination of a main catalyst, such as cupric oxide, and a cocatalyst. This approach has been shown to proceed at lower temperatures and with shorter reaction times compared to non-catalytic methods.
Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field in green chemistry. While specific biocatalytic routes for the direct synthesis of 3-amino-1,2-propanediol (B146019) are still emerging, the potential is significant. Enzymes such as transaminases are being explored for the synthesis of chiral amines. mdpi.comnih.gov A potential biocatalytic route could involve the use of a transaminase to convert a dihydroxyketone precursor into this compound with high enantioselectivity. Furthermore, research into the production of the isomeric 2-amino-1,3-propanediol (B45262) using metabolically engineered Escherichia coli highlights the feasibility of employing engineered biosynthetic pathways for the production of aminopropanediols. acs.org
Sustainable Solvent and Reagent Utilization
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. A significant development in green chemistry is the use of deep eutectic solvents (DESs) as environmentally friendly alternatives. nih.gov DESs are mixtures of hydrogen bond donors and acceptors that have a much lower melting point than the individual components. They are often biodegradable, non-toxic, and have negligible vapor pressure.
Interestingly, this compound itself has been used as a hydrogen bond donor to form a chiral deep eutectic solvent with choline (B1196258) chloride. nih.govresearchgate.netunito.itresearchgate.net This demonstrates the compatibility of the target molecule with green solvent systems and suggests the potential for conducting its synthesis in such media. The use of DESs in reactions involving epoxides has been explored, indicating their suitability for the synthesis of this compound from precursors like epichlorohydrin.
Furthermore, the use of renewable starting materials is a cornerstone of sustainable chemistry. Glycerol, a byproduct of biodiesel production, is an attractive and renewable precursor for the synthesis of this compound. guidechem.com Routes starting from glycerol, such as its conversion to 3-chloro-1,2-propanediol, align with the principles of a bio-based economy.
Derivatization Strategies and Analogue Synthesis
The strategic derivatization of this compound allows for the tailored synthesis of analogues with specific physicochemical properties. The presence of a primary amine and two hydroxyl groups offers multiple sites for chemical modification, enabling the creation of a wide range of derivatives.
N-Substituted this compound Derivatives
Modification of the primary amino group in this compound is a common strategy to introduce various functionalities, leading to the formation of amides, secondary amines, and other N-substituted derivatives.
N-Acylation: The reaction of the amino group with carboxylic acids or their derivatives, such as acyl chlorides or esters, yields N-acyl-3-amino-1,2-propanediols. This reaction is fundamental in the synthesis of pseudo-ceramides, which are analogues of naturally occurring ceramides. A notable method involves the selective N-acylation of 3-amino-1,2-propanediol using fatty acids. For instance, enzymatic processes utilizing immobilized Candida antarctica lipase (B570770) B have been effectively employed for this purpose. In a continuous packed-bed bioreactor system, the selective N-acylation of 3-amino-1,2-propanediol with various fatty acids has been achieved with high yields, ranging from 76% to 92% ocl-journal.org. This enzymatic approach offers a high degree of selectivity for the amino group over the hydroxyl groups.
Reductive Amination: Reductive amination provides a versatile route to N-alkylated this compound derivatives. This two-step process typically involves the reaction of the primary amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced to the corresponding secondary amine wikipedia.org. Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) wikipedia.org. This method allows for the introduction of a wide variety of alkyl and arylalkyl groups onto the nitrogen atom. The reaction is typically carried out in a one-pot synthesis under neutral or weakly acidic conditions wikipedia.org.
N-Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through various synthetic methods. One example involves the use of 3-phenylamino-1,2-propanediol as a precursor for further derivatization. This N-aryl derivative can then undergo reactions at its hydroxyl groups, such as transesterification with fatty acid methyl esters, using sodium methoxide (B1231860) as a catalyst to produce mono- and diacyl derivatives csic.escsic.es.
Below is a table summarizing various N-substituted this compound derivatives and their synthetic methodologies.
| Derivative Type | Synthetic Method | Reagents | Key Features |
| N-Acyl | Enzymatic Acylation | 3-Amino-1,2-propanediol, Fatty Acid, Immobilized Lipase | High selectivity for N-acylation, environmentally friendly conditions. |
| N-Alkyl | Reductive Amination | 3-Amino-1,2-propanediol, Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Forms secondary amines, versatile for introducing various alkyl groups. |
| N-Aryl | Nucleophilic Substitution | 3-Amino-1,2-propanediol, Aryl Halide (requires specific conditions) | Introduces aromatic moieties, can be challenging and may require catalysts. |
O-Functionalized Dihydroxypropyl Derivatives
Functionalization of the primary and secondary hydroxyl groups of this compound derivatives opens up another avenue for creating diverse analogues, primarily through acylation and alkylation reactions.
O-Alkylation: While less commonly described for this compound itself, the etherification of the hydroxyl groups is a plausible synthetic transformation. This would involve the reaction of an N-protected this compound derivative with an alkylating agent, such as an alkyl halide, under basic conditions to form ether linkages. Protecting the amino group first is crucial to prevent N-alkylation from competing with O-alkylation.
The following table provides an overview of O-functionalization strategies for this compound derivatives.
| Derivative Type | Synthetic Method | Starting Material | Reagents | Key Features |
| O-Acyl (Ester) | Enzymatic Acylation | N-Acyl-3-amino-1,2-propanediol | Fatty Acid, Immobilized Lipase | Selective acylation of hydroxyl groups, used in pseudo-ceramide synthesis. |
| O-Acyl (Ester) | Transesterification | N-Phenyl-3-amino-1,2-propanediol | Fatty Acid Methyl Ester, Sodium Methoxide | Yield and product distribution are dependent on reaction conditions. |
| O-Alkyl (Ether) | Williamson Ether Synthesis | N-Protected-3-amino-1,2-propanediol | Alkyl Halide, Base | Requires protection of the amino group to ensure selectivity. |
Chemical Reactivity and Mechanistic Studies of Dihydroxypropyl Amine
Amine Functionality Reactions
The presence of a secondary amine group, with its lone pair of electrons on the nitrogen atom, makes Dihydroxypropyl amine a potent nucleophile and a weak base. This functionality is the primary site for reactions involving nucleophilic attack and condensation.
Nucleophilic Acyl Substitution and Amide Formation
One of the most significant reactions involving the amine functionality is nucleophilic acyl substitution, which leads to the formation of a stable amide bond. This reaction typically occurs when this compound is treated with a carboxylic acid derivative, such as an acyl chloride or a carboxylic acid anhydride. vanderbilt.edulibretexts.org
The mechanism proceeds in two principal stages: nucleophilic addition followed by elimination. vanderbilt.edumasterorganicchemistry.comlibretexts.org
Nucleophilic Attack: The nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl compound. This breaks the carbonyl π bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate. youtube.comopenstax.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by the lone pair of electrons from the oxygen atom, leading to the expulsion of the leaving group (e.g., a chloride ion from an acyl chloride). vanderbilt.edulibretexts.org
Deprotonation: A base, often another molecule of the amine, removes the proton from the nitrogen atom to yield the final, neutral N,N-disubstituted amide product. youtube.com
This reaction is a cornerstone of organic synthesis for creating robust amide linkages. The general reactivity of acyl derivatives towards nucleophilic attack decreases in the order: Acyl Chloride > Acid Anhydride > Ester > Amide. vanderbilt.edu
| Acylating Agent | General Structure | Product with this compound | Product Class |
| Acyl Chloride | R-CO-Cl | R-CO-N(CH₂CH(OH)CH₂OH) | N,N-Disubstituted Amide |
| Carboxylic Acid Anhydride | (R-CO)₂O | R-CO-N(CH₂CH(OH)CH₂OH) | N,N-Disubstituted Amide |
| Ester | R-CO-OR' | R-CO-N(CH₂CH(OH)CH₂OH) | N,N-Disubstituted Amide |
Table 1: Amide formation via nucleophilic acyl substitution with this compound.
Imine and Schiff Base Condensation Chemistry
The reaction of amines with carbonyl compounds like aldehydes and ketones is a classic condensation reaction. While primary amines react to form imines (also known as Schiff bases), secondary amines such as this compound react to form enamines. ucalgary.calibretexts.orgchemistrysteps.com This distinction is a direct consequence of the number of hydrogen atoms on the amine nitrogen.
The mechanism for enamine formation involves several reversible, acid-catalyzed steps: ucalgary.calibretexts.org
Nucleophilic Attack: The secondary amine attacks the carbonyl carbon to form a zwitterionic intermediate.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding a neutral carbinolamine intermediate. ucalgary.ca
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water).
Dehydration: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged iminium ion.
Enamine Formation: A base removes a proton from an adjacent carbon (the α-carbon relative to the original carbonyl), and the electrons form a carbon-carbon double bond. This neutralizes the positive charge on the nitrogen, resulting in the final enamine product. ucalgary.cachemistrysteps.comyoutube.com
| Carbonyl Reactant | Example Structure | Product with this compound | Product Class |
| Aldehyde | R-CHO | (HOCH₂) (HO)CHCH₂-N=C(R)-CH₃ (Isomer mix) | Enamine |
| Ketone | R-CO-R' | (HOCH₂) (HO)CHCH₂-N=C(R)-C(R')H (Isomer mix) | Enamine |
Table 2: Enamine formation from the reaction of this compound with carbonyl compounds.
Alkylation and Acylation Reactions
The nitrogen atom of this compound can be directly alkylated or acylated.
Acylation: This is the same process as the nucleophilic acyl substitution described in section 3.1.1, resulting in amide formation. It involves the reaction of the amine with an acylating agent like an acid chloride. libretexts.orglibretexts.org
Alkylation: The amine can act as a nucleophile and react with alkyl halides in a nucleophilic substitution reaction (SN2) to form a tertiary ammonium (B1175870) salt. This process can sometimes lead to multiple alkylations (polyalkylation), which can be a limitation. Friedel-Crafts alkylation of an aromatic ring is generally not successful with free amines like this compound because the basic amine functionality reacts with the Lewis acid catalyst (e.g., AlCl₃). libretexts.org This coordination places a positive charge on the nitrogen, strongly deactivating the system towards electrophilic substitution. libretexts.org
Hydroxyl Functionality Reactions
The two hydroxyl groups in this compound allow it to react as a diol. These secondary alcohol groups can undergo esterification, etherification, and oxidation under appropriate conditions.
Ether and Ester Formation Mechanistic Studies
Like other alcohols, the hydroxyl groups of this compound can form esters and ethers. wikipedia.org
Esterification: this compound can be esterified by reacting with carboxylic acids or their derivatives. The reaction with a carboxylic acid, known as Fischer esterification, is an acid-catalyzed equilibrium process. To drive the reaction to completion, water is typically removed as it is formed. Alternatively, more reactive derivatives like acyl chlorides or anhydrides can be used for a more rapid and irreversible esterification. The reactivity of secondary alcohols, as are present in this compound, can be lower than that of primary alcohols, sometimes necessitating specific catalysts or reactive reagents to achieve high yields. nih.govspringernature.com The reaction can lead to the formation of mono- or di-esters, depending on the stoichiometry of the reactants.
Ether Formation: Ethers can be formed via reactions such as the Williamson ether synthesis, where an alkoxide (formed by deprotonating the hydroxyl group with a strong base) acts as a nucleophile and attacks an alkyl halide. Acid-catalyzed dehydration can also be used to form ethers, though intramolecular reactions could lead to cyclic ethers.
| Reagent | Conditions | Functional Group Formed |
| Carboxylic Acid (R-COOH) | Acid Catalyst, Heat | Ester (-O-CO-R) |
| Acyl Chloride (R-CO-Cl) | Base | Ester (-O-CO-R) |
| Alkyl Halide (R-X) | Strong Base (for Williamson Synthesis) | Ether (-O-R) |
Table 3: Common Ether and Ester formation reactions for the hydroxyl groups of this compound.
Selective Oxidation and Reduction Pathways
The presence of both amine and alcohol functional groups presents a challenge and an opportunity for selective transformations.
Selective Oxidation: The secondary alcohol groups can be oxidized to ketones. The choice of oxidizing agent is critical to avoid cleavage of the molecule or unwanted oxidation of the amine group. Modern catalytic systems have been developed for the chemoselective oxidation of alcohols in the presence of amines. For example, catalyst systems like copper/TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) are effective for the aerobic oxidation of alcohols to aldehydes or ketones while leaving amine functionalities intact. nih.gov Conversely, different reagents can be chosen to oxidize the amine group itself. acs.orgresearchgate.net For instance, flavoproteins can catalyze the oxidation of secondary amines. nih.gov
Reduction: The functional groups in this compound (secondary amine and secondary alcohols) are already in a reduced state. Reduction pathways would become relevant if the molecule were first oxidized. For example, if the diol portion were oxidized to a diketone, it could then be selectively reduced back to the diol using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Intramolecular and Intermolecular Cyclization Reactions of this compound
This compound, possessing both nucleophilic amino and hydroxyl groups, can participate in both intramolecular and intermolecular cyclization reactions. The specific reaction pathways and resulting products are influenced by reaction conditions such as temperature, catalysts, and the presence of other reagents.
Intramolecular cyclization of this compound can lead to the formation of heterocyclic compounds. For instance, the interaction between the amine and one of the hydroxyl groups can result in the formation of a five- or six-membered ring, depending on which hydroxyl group participates. The formation of such cyclic ethers or morpholine (B109124) derivatives is a common transformation for amino alcohols. rsc.orgrsc.orged.ac.uk The reaction is often catalyzed by acids or metal complexes and proceeds through the nucleophilic attack of the amino group on a protonated or activated hydroxyl group, followed by dehydration. rsc.orged.ac.uk
Intermolecular cyclization reactions involving this compound can occur in the presence of suitable linking reagents or under conditions that promote self-condensation. For example, two molecules of this compound could potentially react to form a cyclic dimer, although this would require specific conditions to favor intermolecular over intramolecular reactions. More commonly, intermolecular reactions lead to the formation of polymers or oligomers. In the context of related amino alcohols, intermolecular reactions can also be designed to produce specific cyclic structures when reacted with difunctional electrophiles.
The table below summarizes potential cyclization products from this compound based on known reactivity of similar amino alcohols.
| Reaction Type | Reactant(s) | Potential Cyclic Product(s) | Ring Size |
| Intramolecular | This compound | Substituted oxazolidine/tetrahydrooxazine | 5 or 6 |
| Intermolecular | This compound (self-condensation) | Cyclic diamine/diether | Variable |
| Intermolecular | This compound + Dicarbonyl compound | Macrocyclic diamide/diimine | Large |
This compound in Catalysis and Organocatalysis
The presence of both a primary amine and two hydroxyl groups makes this compound a potential candidate for use in catalysis, either as an organocatalyst itself or as a ligand for a metal catalyst.
Role as Organocatalyst or Ligand in Organic Transformations
As an organocatalyst, this compound can be considered a type of amino alcohol, a class of molecules known to catalyze various asymmetric reactions. nih.govacs.orgtandfonline.comrsc.orgacs.org The primary amine can form an enamine or iminium ion intermediate with carbonyl compounds, while the hydroxyl groups can act as hydrogen bond donors to activate the electrophile and control the stereochemistry of the reaction. nih.govyoutube.com Simple primary β-amino alcohols have been shown to be effective organocatalysts in asymmetric Michael additions and aldol (B89426) reactions. nih.govacs.org Given its structure, this compound could potentially catalyze similar transformations.
As a ligand, the tridentate nature of this compound (one nitrogen and two oxygen donor atoms) allows it to chelate to a metal center, forming a stable complex. Such complexes can be utilized in various transition metal-catalyzed reactions. The stereochemistry of the ligand can influence the enantioselectivity of the catalyzed reaction. While specific applications of this compound as a ligand are not extensively documented, the general principles of using amino alcohols as ligands are well-established in catalysis.
Catalytic Mechanisms and Transition State Analysis
The catalytic mechanism of this compound in organocatalysis would likely parallel that of other primary amino alcohols. For instance, in an aldol reaction, the amine would first react with a ketone or aldehyde to form an enamine. This enamine would then act as a nucleophile and attack another carbonyl molecule. The hydroxyl groups of the this compound could stabilize the transition state through hydrogen bonding, leading to a high degree of stereoselectivity. youtube.comacs.org
A plausible transition state for a this compound-catalyzed aldol reaction is depicted below. In this model, the enamine formed from the catalyst and one of the carbonyl substrates is positioned to attack the second carbonyl substrate, which is activated by hydrogen bonding with the hydroxyl groups of the catalyst.
Computational studies on similar β-amino alcohol catalyzed reactions have supported the role of the hydroxyl group in stabilizing the transition state and influencing the stereochemical outcome. acs.org Transition state modeling using methods like PM3 has been employed to understand the origins of enantioselectivity in these reactions. acs.org Such studies reveal that the chair-like transition state, where the substituents are in pseudo-equatorial positions to minimize steric hindrance, is generally favored. youtube.com
Coordination Chemistry and Metal Complexation of Dihydroxypropyl Amine
Ligand Properties and Chelation Modes
The coordination behavior of Dihydroxypropyl amine is dictated by its structural features, which allow it to act as a versatile ligand.
This compound possesses three potential donor sites: the nitrogen atom of the primary amine and the oxygen atoms of the two hydroxyl groups. This allows it to function as a monodentate, bidentate, or potentially tridentate ligand. In its monodentate coordination, it typically binds to a metal center through the more basic amino nitrogen acs.org.
When acting as a bidentate or tridentate ligand, this compound can form stable chelate rings with a metal ion. The specific chelation mode is often influenced by the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.
Furthermore, this compound is a chiral molecule, existing as (R)- and (S)-enantiomers. This chirality is of significant interest in coordination chemistry as it can lead to the formation of diastereomeric metal complexes with distinct stereochemical properties. The stereochemistry of the ligand can influence the coordination geometry and the catalytic or biological activity of the resulting metal complexes mdpi.com. For instance, chiral Schiff bases derived from the enantiomers of 3-amino-1,2-propanediol (B146019) have been used to synthesize chiral oxidovanadium(V) complexes mdpi.com.
In the case of Schiff base derivatives of 3-amino-1,2-propanediol, the resulting ligands can act as tetradentate donors. For example, the monocondensation product of S(‒)-3-amino-1,2-propanediol or R(+)-3-amino-1,2-propanediol with salicylaldehyde derivatives results in chiral tetradentate Schiff bases that coordinate to vanadium mdpi.com.
The formation of metal complexes with this compound and its derivatives can be monitored and characterized using various spectroscopic techniques.
Infrared (IR) Spectroscopy: In the IR spectra of oxidovanadium(V) complexes with Schiff bases derived from 3-amino-1,2-propanediol, the deprotonation and coordination of the phenolic and alcoholic hydroxyl groups are confirmed by the absence of broad absorption bands in the 3200–3700 cm⁻¹ region. The coordination of the phenolate and alkoxide oxygens to the vanadium atom is indicated by the presence of strong asymmetric and symmetric ν(C-O) vibrations at 1277–1316 cm⁻¹ and 1046–1095 cm⁻¹, respectively mdpi.com. The characteristic band for the azomethine group (C=N) in these Schiff base complexes appears in the range of 1641-1652 cm⁻¹, and the V=O stretching vibration is observed around 956-998 cm⁻¹ mdpi.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ⁵¹V NMR spectroscopy are powerful tools for characterizing these complexes in solution. In the ¹H NMR spectra of oxidovanadium(V) Schiff base complexes, the successful condensation is confirmed by the presence of the azomethine proton signal mdpi.com.
UV-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy: The electronic properties of these complexes are studied using UV-Vis spectroscopy. The low-energy absorption bands in the UV-Vis spectra of the oxidovanadium(V) complexes are attributed to ligand-to-metal charge transfer (LMCT) transitions from the phenolate oxygen to an empty d orbital of the vanadium atom, typically appearing between 339 and 359 nm mdpi.com. Circular dichroism spectroscopy provides information about the chiral environment of the metal center, with bands corresponding to intraligand π–π* transitions and LMCT transitions mdpi.com.
The following table summarizes the characteristic spectroscopic data for oxidovanadium(V) complexes with Schiff bases derived from R(+)- or S(–)-3-amino-1,2-propanediol and various salicylaldehyde derivatives mdpi.com.
| Complex Precursors (Salicylaldehyde Derivative) | IR (νC=N, cm⁻¹) | IR (νV=O, cm⁻¹) | UV-Vis (λmax, nm) |
| 3-Methoxysalicylaldehyde | 1642 | 968 | 351 |
| 5-Methoxysalicylaldehyde | 1650 | 998 | 358 |
| 5-Methylsalicylaldehyde | 1641 | 978 | 340 |
| 5-Bromosalicylaldehyde | 1647 | 981 | 342 |
| 5-Nitrosalicylaldehyde | 1652 | 956 | 355 |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.
A series of oxidovanadium(V) complexes with chiral tetradentate Schiff bases derived from 3-amino-1,2-propanediol have been synthesized. The general procedure involves the reaction of an enantiomer of 3-amino-1,2-propanediol with a substituted salicylaldehyde in methanol, followed by the addition of vanadium(V) oxytripropoxide. The resulting complexes precipitate from the solution and can be isolated by filtration mdpi.com.
The elemental analysis of these complexes confirms the expected stoichiometry. For example, the calculated and found elemental compositions for the complex derived from 3-methoxysalicylaldehyde, C₁₁H₁₂NO₅V, are in close agreement mdpi.com.
There is a notable lack of published research on the synthesis and characterization of main group and lanthanide complexes specifically with this compound as the primary ligand. Further research is needed to explore the coordination chemistry of this ligand with these classes of metal ions.
Applications of Coordination Complexes in Catalysis and Adsorption
Metal complexes of this compound and materials functionalized with this amine have shown potential in catalysis and adsorption applications.
Catalysis: A chiral polymer-metal complex, wool-osmium tetroxide (wool-OsO₄), has been utilized to catalyze the asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol. This catalytic system demonstrates that the chiral environment provided by the complex can influence the stereochemical outcome of the reaction researchgate.net.
Furthermore, oxidovanadium(V) complexes with Schiff bases derived from 3-amino-1,2-propanediol have been studied as catalysts for the epoxidation of various olefins, including styrene and cyclohexene, using hydrogen peroxide or tert-butyl hydroperoxide as oxidants mdpi.com.
Adsorption: A novel chelating resin, polystyrene-supported 3-amino-1,2-propanediol (PS-APD), has been developed for the selective adsorption of gold(III) ions from aqueous solutions containing other metal ions such as Pb(II), Hg(II), Cu(II), and Ni(II). The adsorption mechanism involves a redox reaction between the 3-amino-1,2-propanediol group and Au(III) ions chemicalbook.com. The adsorption kinetics of this process are best described by a pseudo-second-order model, and the equilibrium data fit well with the Langmuir isotherm model chemicalbook.com.
Materials functionalized with amino groups, in general, are effective adsorbents for heavy metal ions from wastewater ul.ieresearchgate.netnih.govresearchgate.net. The amino groups act as binding sites for metal ions, facilitating their removal from aqueous solutions.
Homogeneous and Heterogeneous Catalysis
The ability of this compound to form stable complexes with transition metals is particularly valuable in the field of catalysis. By condensing with aldehydes or ketones, it forms Schiff base ligands. These ligands, when complexed with metal ions, can serve as highly effective catalysts in a range of organic reactions. chemijournal.commdpi.comnih.gov The chirality of 3-aminopropane-1,2-diol enantiomers (R and S forms) allows for the synthesis of chiral metal complexes, which are crucial for asymmetric catalysis. mdpi.com
Recent research has focused on oxidovanadium(V) complexes with chiral tetradentate Schiff bases derived from the monocondensation of S(–)- or R(+)-3-amino-1,2-propanediol with salicylaldehyde derivatives. mdpi.com These complexes have been characterized using various spectroscopic methods and evaluated for their catalytic activity in the oxidation of several olefins, demonstrating their potential in both homogeneous and heterogeneous systems. chemijournal.commdpi.com
The catalytic performance of these oxidovanadium(V) Schiff base complexes has been systematically studied in the oxidation of styrene using tert-butyl hydroperoxide (TBHP) as the oxidant. The research findings highlight how the specific structure of the catalyst influences conversion rates and product selectivity. mdpi.com
| Catalyst | Substituent on Salicylaldehyde | Conversion (%) | Main Product | Selectivity for Main Product (%) |
|---|---|---|---|---|
| [(+)VOL¹] | H | 72 | Benzaldehyde | 58 |
| [(+)VOL²] | 3-OCH₃ | 68 | Benzaldehyde | 65 |
| [(+)VOL³] | 5-Cl | 85 | Benzaldehyde | 64 |
| [(+)VOL⁴] | 5-Br | 90 | Benzaldehyde | 61 |
| [(+)VOL⁵] | 5-NO₂ | 95 | Benzaldehyde | 59 |
Similarly, the catalytic activity of these complexes was tested in the oxidation of other cyclic and chiral olefins, such as cyclohexene and S(-)-limonene. In these reactions, the catalysts demonstrated the ability to produce a variety of oxidation products, including epoxides, diols, and ketones, with varying degrees of conversion and selectivity. mdpi.com
| Catalyst | Substrate | Conversion (%) | Main Products and Selectivity (%) | |
|---|---|---|---|---|
| [(+)VOL¹] | Cyclohexene | 55 | 2-Cyclohexen-1-one | 45 |
| S(-)-Limonene | 98 | Carvone | 40 | |
| [(+)VOL³] | Cyclohexene | 64 | 2-Cyclohexen-1-one | 48 |
| S(-)-Limonene | 100 | Carvone | 35 | |
| [(+)VOL⁵] | Cyclohexene | 75 | 2-Cyclohexen-1-one | 51 |
| S(-)-Limonene | 100 | Carveol | 38 |
These results underscore the utility of this compound as a foundational component for developing sophisticated catalysts. The ease of modification of the Schiff base ligand allows for fine-tuning of the catalyst's electronic and steric properties, thereby influencing its activity and selectivity in important organic transformations. mdpi.com
Metal-Organic Framework (MOF) Precursors
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The choice of organic linker is critical as it dictates the topology, porosity, and functional properties of the resulting framework. Molecules with multiple coordination sites, such as this compound, are potential candidates for use as building blocks or functionalizing agents in MOFs.
This compound possesses both a Lewis basic amine site and two hydroxyl groups, which can coordinate to metal centers or be used to functionalize the framework. This makes it a candidate for two primary strategies in MOF synthesis:
Direct Synthesis : As a linker or modulator in the primary synthesis of a MOF. The amine and hydroxyl groups can coordinate with metal ions to form the framework structure. The flexibility of the propyl chain and the availability of multiple binding sites could lead to novel network topologies.
Post-Synthetic Modification (PSM) : For functionalizing a pre-existing MOF. researchgate.net In this approach, an already synthesized MOF with reactive sites (e.g., open metal sites or modifiable linkers) can be chemically altered. nih.govmdpi.com For instance, the amine group of this compound could react with linkers containing carboxylic acid or other electrophilic groups, grafting the dihydroxypropyl functionality onto the internal surface of the MOF. This method allows for the introduction of functional groups that might not be stable under the conditions of direct MOF synthesis.
The incorporation of amine and hydroxyl functionalities is a widely used strategy to enhance the properties of MOFs, particularly for applications in selective gas adsorption. The amine groups can improve the affinity for acidic gases like CO₂, while the hydroxyl groups can increase hydrophilicity and provide additional interaction sites. While this compound is recognized as a potential organic building block for MOFs, specific examples of its direct incorporation as a primary linker in well-known MOF structures are not extensively documented in the peer-reviewed literature. However, its functional groups are well-suited for the established principles of both direct synthesis and post-synthetic modification. mdpi.comresearchgate.net
Adsorption and Separation Chemistry
The functional groups of this compound make it highly effective in applications related to adsorption and chemical separation. The amine group provides a site for interaction with acidic compounds, while the vicinal diol configuration is an excellent chelating agent for various metal ions.
Carbon Dioxide Capture
| Amine Compound | CO₂ Loading Capacity (mol CO₂ / mol amine) |
|---|---|
| (2R)-3-aminopropane-1,2-diol | 0.50 |
| N',N'-diethylpropane-1,3-diamine | 0.49 |
Heavy Metal Ion Separation
The contamination of water sources with heavy metal ions is a significant environmental problem. Adsorption using chelating agents is an effective method for their removal. nih.govresearchgate.netresearchgate.net The structure of this compound, with its closely spaced amine and diol groups, allows it to form stable five- or six-membered chelate rings with metal ions, making it an effective agent for heavy metal sequestration.
To apply this chemistry in a practical system, this compound can be immobilized onto a solid support, creating a heterogeneous adsorbent. A novel chelating resin, polystyrene-supported 3-amino-1,2-propanediol (PS-APD), was synthesized by reacting chloromethylated polystyrene with the amine. chemicalbook.com This solid-phase adsorbent was then used to investigate the removal of various heavy metal ions from aqueous solutions. The study revealed that the PS-APD resin has a high affinity and selectivity for certain metals, particularly precious metals. chemicalbook.com
The adsorption capabilities of the PS-APD resin were tested for several metal ions, demonstrating its potential for selective metal recovery and environmental remediation. chemicalbook.com
| Metal Ion | Adsorption Findings |
|---|---|
| Au(III) | High adsorption capacity and high selectivity. Can be separated from other metals. |
| Pb(II) | Moderate adsorption capability. |
| Hg(II) | Moderate adsorption capability. |
| Cu(II) | Lower adsorption capability compared to Au(III). |
| Ni(II) | Lower adsorption capability compared to Au(III). |
Applications in Polymer Science and Materials Engineering Chemical Principles Focus
Monomer and Cross-linking Agent in Polymer Synthesis
The presence of multiple reactive sites makes dihydroxypropyl amine an effective monomer for step-growth polymerization and a cross-linking agent for creating three-dimensional polymer networks. The primary amine group and the two hydroxyl groups can react selectively or concurrently depending on the reaction conditions and the co-reactants, providing a tool to control polymer architecture. For instance, serinol is recognized as a key building block for producing innovative and biodegradable materials. chemimpex.compolimi.it
Polyurethanes: In polyurethane chemistry, this compound and its derivatives function primarily as chain extenders or cross-linkers. The two hydroxyl groups react with isocyanate groups (-NCO) to form urethane linkages, which constitute the backbone of the polyurethane polymer. The amine group can also react with isocyanates to form a urea linkage, which is often more rapid. This trifunctionality allows for the creation of branched or cross-linked polyurethane networks, enhancing the material's thermal and mechanical properties. Serinol (2-Amino-1,3-propanediol) is specifically utilized in the manufacturing of polyurethane foams and resins. chemimpex.comfengchengroup.com Bio-renewable diol chain extenders derived from amino acids, which share structural similarities with this compound, have been successfully used to synthesize thermoplastic polyurethanes (TPUs), where control over the hard segment percentage allows for tailoring of thermal and mechanical properties. acs.orgacs.org
Aldimines derived from amines containing hydroxyl groups, such as N,N-bis(2,3-dihydroxypropyl)amine, can be used as latent hardeners or "blocked amines" in polyurethane systems. google.comgoogle.com These compounds remain unreactive until activated by moisture, which hydrolyzes the aldimine to release the primary amine, initiating the curing process with isocyanates. google.comgoogle.com This provides control over the pot life and curing kinetics of the formulation.
Epoxy Resins: Amines are standard curing agents for epoxy resins. The primary amine of this compound can initiate the ring-opening of the epoxide group. Each N-H bond can react with an epoxy ring, leading to the formation of a cross-linked network. The pendant hydroxyl groups from the this compound structure remain on the polymer backbone. These hydroxyl groups can improve adhesion to substrates through hydrogen bonding and increase the hydrophilicity of the cured resin. Furthermore, they can serve as sites for subsequent post-functionalization reactions. Patents have described compositions that include N,N-bis(2,3-dihydroxypropyl)amine, highlighting its utility in complex polymer systems that can include epoxies. google.com
Table 1: Role of this compound Functional Groups in Polymer Synthesis
| Functional Group | Reactive Partner | Resulting Linkage | Role in Polymer |
|---|---|---|---|
| Hydroxyl (-OH) | Isocyanate (-NCO) | Urethane | Chain extension/Cross-linking |
| Amine (-NH2) | Isocyanate (-NCO) | Urea | Chain extension/Cross-linking |
| Amine (-NH2) | Epoxide | C-N and C-OH | Curing/Cross-linking |
| Amine (-NH2) | Carboxylic Acid/Ester | Amide | Polymerization/Grafting |
| Amine (-NH2) | Aldehyde/Ketone | Imine (Schiff Base) | Polymerization |
Polyimines: Polyimines, also known as poly(Schiff base)s, are formed through the polycondensation reaction between diamines and dicarbonyl compounds (aldehydes or ketones). This compound, with its primary amine, can react with such compounds. If a dicarbonyl monomer is used, the reaction can lead to the formation of a polymer chain with imine linkages. The pendant hydroxyl groups along the polymer backbone would impart specific properties, such as increased hydrophilicity and potential for further cross-linking. Research has shown the successful synthesis of imine derivatives from serinol and various carbonyl compounds, often through green chemistry approaches that avoid solvents and catalysts. polimi.it
Polyethers: While less common, amino alcohols can act as initiators for the ring-opening polymerization of cyclic ethers like ethylene (B1197577) oxide or propylene oxide. The reaction can be initiated from either the amine or hydroxyl groups under appropriate catalytic conditions, typically basic or acidic. This would result in the formation of polyether chains grafted from the this compound core, creating star-shaped or branched polyether polyols. These resulting structures are valuable intermediates in the synthesis of polyurethanes and other polymers.
Functionalization of Polymeric Materials and Surfaces
The dual functionality of amine and hydroxyl groups makes this compound an excellent candidate for modifying the surface properties of existing polymers and materials. Such modifications can enhance adhesion, control wettability, and introduce new reactive sites for further functionalization.
Adhesion Promotion: The incorporation of highly polar monomers containing both hydroxyl and amine functionalities can significantly improve the adhesive properties of a polymer. Derivatives of this compound, such as 1,1-dimethyl-1-(2,3-dihydroxypropyl)amine methacrylimide, have been included in copolymers for pressure-sensitive adhesives. researchgate.netgoogleapis.comgoogleapis.com The polar groups can establish strong intermolecular interactions, like hydrogen bonds, with a wide range of substrates, thereby enhancing adhesion. When grafted onto a polymer surface, these groups increase the surface energy, promoting better bonding.
Wettability Control: The hydrophilicity of a polymer surface can be precisely controlled by introducing polar functional groups. The two hydroxyl groups in this compound make it particularly effective for increasing the water wettability of hydrophobic polymer surfaces. This is a critical requirement for applications such as biomedical devices and contact lenses. Patents related to silicone hydrogel contact lenses list bis(2,3-dihydroxypropyl)amine as a potential component in formulations designed to create inherently wettable surfaces. epo.orggoogle.com Surface modification via grafting of such molecules can lead to a stable, hydrophilic surface without altering the bulk properties of the material. epo.org
Table 2: Impact of this compound on Surface Properties
| Surface Modification Method | Target Polymer/Substrate | Key Functional Group(s) | Expected Change in Property | Application Example |
|---|---|---|---|---|
| Copolymerization | Acrylate Polymers | Amine, Hydroxyl | Increased Adhesion | Pressure-Sensitive Adhesives googleapis.com |
| Surface Grafting | Silicone Hydrogels | Hydroxyl | Increased Wettability/Hydrophilicity | Contact Lenses google.com |
| Primer Application | Polyolefins | Amine, Hydroxyl | Enhanced Bond Strength | Multi-layer Composites |
Grafting: this compound can be covalently attached, or "grafted," onto polymer surfaces to impart new functionalities. The primary amine group can readily react with surface functionalities like esters (via aminolysis), carboxylic acids (forming amides), or epoxides. This makes it suitable for modifying polymers like polyesters. Once grafted, the two hydroxyl groups are exposed on the surface, altering its chemical nature. This approach is used to create surfaces that are more hydrophilic or to provide reactive handles for the subsequent immobilization of other molecules, such as bioactive compounds. The synthesis of complex molecular architectures like Janus dendrimers has involved derivatives like N,N-bis(2,3-dihydroxypropyl)amine, demonstrating its utility in precise, multi-step grafting procedures. unimi.it
Surface Imprinting: Molecular imprinting is a technique to create template-shaped cavities in polymer matrices with memory of the template molecule. This process relies on the formation of a complex between the template and functional monomers prior to polymerization. This compound, with its ability to act as both a hydrogen bond donor (from -OH and -NH2) and acceptor (from N and O atoms), is a theoretically suitable functional monomer. It can form non-covalent complexes with a variety of template molecules, which can then be fixed in place by polymerization with a cross-linker. After removal of the template, the resulting polymer possesses recognition sites specific to the template molecule.
Role in Advanced Materials Development
The unique trifunctional structure of this compound has led to its use as an intermediate and building block in a range of advanced materials.
Biomedical Materials: 3-Amino-1,2-propanediol (B146019) is a crucial intermediate in the synthesis of non-ionic X-ray contrast agents like iohexol (B1672079). google.comchemdad.comchemicalbook.com These agents are complex, water-soluble polymers designed for medical imaging. Its derivatives are also used to create lipid-like molecules for RNA interference therapeutics and cationic polymers for gene delivery. chemdad.com
Liquid Crystals: Derivatives of this compound, such as (3,4,5-tridodecyloxybenzoyl)bis(2,3-dihydroxypropyl)amine, have been synthesized to create novel amphiphilic compounds. researchgate.net These molecules can self-assemble into various thermotropic liquid crystalline phases, including smectic and cubic phases, which are of interest in materials science for creating nanostructured materials. researchgate.netresearchgate.net
Hyperbranched Polymers: The A-B2 structure of this compound (one amine group, two hydroxyl groups) makes it a suitable monomer for the one-step synthesis of hyperbranched polymers, such as hyperbranched polyamides or polyesters, which are globular polymers with a high density of functional groups on their surface. google.com
Hydrogels and Biocompatible Materials (Chemical Design)
The chemical design of hydrogels and biocompatible materials often leverages monomers with specific functional groups that can impart desired properties such as hydrophilicity, biodegradability, and the ability to form crosslinked networks. This compound, possessing both primary amine and diol functionalities, presents as a promising candidate for incorporation into such materials.
The primary amine group can readily participate in various polymerization and crosslinking reactions. For instance, it can undergo Michael addition with acrylated polymers or be involved in condensation reactions. The two hydroxyl groups significantly contribute to the hydrophilicity of the resulting polymer, which is a crucial characteristic for hydrogels, enabling them to absorb and retain large amounts of water.
The presence of these hydroxyl groups also offers sites for further chemical modification, allowing for the tuning of the material's properties. For example, they can be esterified or etherified to control the degradation rate or to attach bioactive molecules, thereby enhancing the biocompatibility and functionality of the material. In the context of biocompatible materials, the diol structure is reminiscent of glycerol, a ubiquitous and biocompatible molecule in biological systems, suggesting that polymers incorporating this compound may exhibit low cytotoxicity.
Hypothetical Reaction Scheme for Hydrogel Formation:
A potential route for forming a hydrogel using this compound could involve a two-step process:
Polymerization: Reaction of the primary amine group of this compound with a di-functional monomer, such as a diacrylate or a diisocyanate, to form a linear polymer with pendant diol groups.
Crosslinking: Subsequent crosslinking of the linear polymer chains through the hydroxyl groups. This could be achieved by reacting the hydroxyls with a suitable crosslinking agent, such as a di-epoxide or a di-isocyanate under different reaction conditions.
This approach would result in a chemically crosslinked hydrogel with a network structure where the this compound units provide hydrophilicity and potential sites for biodegradation.
Responsive Systems and Smart Polymers
Smart polymers, or stimuli-responsive polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as temperature, pH, light, or specific biomolecules. The functional groups of this compound could be exploited to design such responsive systems.
The primary amine group is pH-sensitive. At pH values below its pKa, the amine group will be protonated, rendering the polymer positively charged. This charge can lead to electrostatic repulsion between polymer chains, causing the hydrogel to swell. Conversely, at pH values above the pKa, the amine group will be deprotonated and neutral, leading to a collapse of the hydrogel network. This pH-responsive swelling and de-swelling behavior is a hallmark of many smart hydrogels used in drug delivery and sensor applications.
Furthermore, the hydroxyl groups can be modified to introduce other forms of stimuli-responsiveness. For example, they could be functionalized with temperature-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM) through grafting techniques. The resulting material would exhibit dual-responsiveness to both pH and temperature.
Potential Design of a Dual-Responsive System:
A hypothetical smart polymer system could be synthesized by copolymerizing this compound with other monomers to create a polymer backbone. The amine groups would provide inherent pH-responsiveness. Subsequently, the pendant hydroxyl groups could be used as initiation sites for the atom transfer radical polymerization (ATRP) of N-isopropylacrylamide, grafting PNIPAM chains onto the backbone.
The resulting graft copolymer would be expected to exhibit the following behaviors:
At low pH and low temperature: The amine groups are protonated, and the PNIPAM chains are hydrated and expanded. The hydrogel would be in a highly swollen state.
At high pH and low temperature: The amine groups are neutral, reducing electrostatic repulsion, but the PNIPAM chains remain hydrated. The hydrogel would be in a partially swollen state.
At high pH and high temperature: Both the amine groups are neutral, and the PNIPAM chains are collapsed, leading to a significantly shrunken hydrogel.
This hypothetical example illustrates the potential for creating sophisticated, multi-responsive materials by leveraging the versatile chemical functionalities of this compound.
Computational and Theoretical Chemistry Studies of Dihydroxypropyl Amine
Molecular Structure and Conformation Analysis
The flexibility of the propyl chain in dihydroxypropyl amine allows for a variety of spatial arrangements of its functional groups. Conformational analysis is crucial for understanding its physical, chemical, and biological properties.
This compound can exist as a mixture of several conformational isomers due to rotation around its single bonds. The relative energies of these conformers and the energy barriers for their interconversion define the molecule's conformational energy landscape. Computational methods, such as Density Functional Theory (DFT), are employed to map this landscape.
By systematically rotating the dihedral angles of the C-C and C-O bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. The stability of different conformers is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and gauche effects. For instance, conformations that allow for the formation of intramolecular hydrogen bonds between the hydroxyl and amino groups are often energetically favorable.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-311++G(d,p) Level of Theory.
| Conformer | Dihedral Angle (N-C1-C2-C3) | Dihedral Angle (C1-C2-C3-O1) | Relative Energy (kcal/mol) | Population (%) at 298.15 K |
| I | -60° (gauche) | 60° (gauche) | 0.00 | 45.2 |
| II | 180° (anti) | 60° (gauche) | 0.85 | 25.1 |
| III | -60° (gauche) | 180° (anti) | 1.20 | 15.5 |
| IV | 180° (anti) | 180° (anti) | 2.50 | 4.2 |
Note: This data is illustrative and represents a typical output of a computational conformational analysis.
In the condensed phase, this compound molecules interact with each other and with solvent molecules primarily through hydrogen bonds. The amino group and the two hydroxyl groups can all act as both hydrogen bond donors and acceptors, leading to the formation of complex and extensive hydrogen bonding networks.
Computational studies on similar amino alcohols, such as 3-amino-1-propanol, have shown that the molecules can form stable cyclic dimers through intermolecular O-H···N hydrogen bonds. In the liquid phase, these dimers can further associate into larger clusters via intermolecular N-H···O hydrogen bonds nih.govsemanticscholar.org. Molecular dynamics simulations of aqueous solutions of 3-amino-1-propanol have revealed that all molecules are part of a three-dimensional hydrogen bond network across all concentrations researchgate.net. It is highly probable that this compound exhibits similar behavior, forming intricate networks that dictate its macroscopic properties like boiling point, viscosity, and solubility. The strength and geometry of these hydrogen bonds can be quantified using computational methods through parameters such as bond lengths, angles, and interaction energies.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic properties and reactivity of this compound.
Molecular Orbital (MO) theory describes the distribution of electrons in a molecule in terms of molecular orbitals, which are formed from the linear combination of atomic orbitals (LCAO) libretexts.orgbccampus.ca. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
For this compound, the HOMO is expected to be localized primarily on the lone pair of the nitrogen atom in the amino group, making it the primary site for electrophilic attack. The LUMO would likely be distributed over the antibonding σ* orbitals of the C-O and C-N bonds. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated with DFT.
| Molecular Orbital | Energy (eV) | Description |
| LUMO | 1.25 | Antibonding σ* orbitals |
| HOMO | -9.87 | Non-bonding orbital on Nitrogen |
| HOMO-LUMO Gap | 11.12 | Indicator of chemical reactivity |
Note: This data is illustrative and represents typical values obtained from quantum chemical calculations.
Quantum chemical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
For example, the reaction of this compound with an electrophile would likely proceed via a nucleophilic attack from the nitrogen atom. Computational methods can be used to calculate the activation energy of this reaction by determining the energy of the transition state. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. A computational study on the decomposition of propylamine, a related compound, utilized DFT to explore various mechanistic pathways and calculate their activation energies nih.gov. Similar approaches can be applied to understand the reactivity of this compound in various chemical transformations.
Quantum chemical calculations can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.
Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These theoretical spectra can be compared with experimental IR spectra to assign vibrational modes to specific functional groups and conformational isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are highly sensitive to the molecular conformation, making them a valuable tool for conformational analysis. While experimental spectral data for some derivatives of 3-amino-1,2-propanediol (B146019) are available, computational predictions can provide a more detailed assignment of the signals nih.gov.
Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for a Conformer of this compound.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CH₂-N) | 45.8 |
| C2 (CH-OH) | 70.2 |
| C3 (CH₂-OH) | 65.1 |
Note: This data is illustrative and represents a typical output of a computational NMR prediction.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the behavior of this compound at the atomic level. These simulations model the interactions between atoms over time, providing insights into dynamic processes that are often difficult to probe experimentally. By solving Newton's equations of motion for a system of atoms, MD simulations can elucidate the influence of solvents on the conformation of this compound and its interactions with various material interfaces.
Solvent Effects and Solvation Dynamics
The surrounding solvent environment plays a crucial role in determining the structure, dynamics, and reactivity of this compound. The presence of two hydroxyl (-OH) groups and a primary amine (-NH2) group allows for the formation of extensive hydrogen bond networks with protic solvents like water and alcohols.
Molecular dynamics simulations of similar amino alcohols, such as ethanolamine (B43304) and 2-amino-2-methyl-1-propanol, have shown that the balance between intramolecular and intermolecular hydrogen bonding is a key factor in their solvation. nih.gov For this compound, intramolecular hydrogen bonds can form between the hydroxyl and amine groups, influencing its conformational preferences. In contrast, intermolecular hydrogen bonds with solvent molecules will dominate in polar protic solvents, leading to a fully extended conformation of the molecule.
The dynamics of solvation, which describe the rearrangement of solvent molecules around a solute following a change in its electronic state, are expected to be complex for this compound. The multiple hydrogen bonding sites would lead to a multi-stage solvation response, with initial rapid local solvent reorganization followed by slower, collective solvent restructuring.
Computational studies on various alkanolamines have also highlighted the importance of the solvent in determining their acid-base properties. devagirijournals.com The pKa value of the amine group in this compound is significantly influenced by the surrounding solvent's ability to stabilize the protonated form through solvation. Theoretical calculations using density functional theory (DFT) combined with continuum solvent models can predict these pKa values with good accuracy. devagirijournals.com
To illustrate the effect of molecular structure on acidity, the table below presents computationally determined pKa values for a selection of related alkanolamines.
| Compound | Predicted pKa |
| Monoethanolamine | 9.50 |
| Diethanolamine | 8.88 |
| Triethanolamine | 7.76 |
| 2-Amino-2-methyl-1-propanol | 9.69 |
This table is illustrative and based on data for structurally related alkanolamines to demonstrate computational predictions of pKa values. devagirijournals.com
Binding Interactions in Material Interfaces
The ability of this compound to interact with and adsorb onto various material surfaces is critical for its applications in areas such as surface modification and corrosion inhibition. Molecular dynamics simulations can provide a detailed picture of the binding mechanisms at the atomic scale.
The adsorption of this compound on a material interface is governed by a combination of forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. The nature of the surface (e.g., metal, metal oxide, polymer) will dictate the dominant interaction mode.
Metal Surfaces: On metal surfaces like aluminum or platinum, the primary interaction is expected to involve the lone pair of electrons on the nitrogen atom of the amine group forming a coordinate bond with the metal atoms. nih.gov Additionally, the hydroxyl groups can interact with the surface through hydrogen bonding with surface hydroxyl groups (on oxidized metal surfaces) or through weaker dipole-induced dipole interactions. royalsocietypublishing.org MD simulations of ethanol (B145695) on Al (1 1 1) surfaces have shown the importance of the hydroxyl group in the adsorption process. royalsocietypublishing.org
Metal Oxide Surfaces: For metal oxide surfaces such as titanium dioxide (TiO2) or iron oxides, the interactions are likely to be dominated by hydrogen bonding between the hydroxyl groups of this compound and the surface oxygen atoms or surface hydroxyl groups. nih.gov The amine group can also interact with surface metal cations. Theoretical studies on the adsorption of amino acids on TiO2 surfaces have demonstrated the significance of both the amino and carboxyl groups in the binding process. nih.gov
Polymer Surfaces: The interaction with polymer surfaces will depend on the functionality of the polymer. On polar polymers, hydrogen bonding between the hydroxyl and amine groups of this compound and polar groups on the polymer chain (e.g., carbonyl, hydroxyl) will be the primary binding mechanism. On nonpolar polymers, weaker van der Waals interactions will dominate.
To quantify the strength of these interactions, MD simulations can be used to calculate the binding energy or the potential of mean force (PMF) for the adsorption of this compound onto a surface. The table below provides an illustrative example of calculated adsorption energies for different amino acid side chain analogues on a TiO2 surface, which can serve as a proxy for understanding the relative contributions of different functional groups to the binding process.
| Amino Acid Side Chain Analogue | Adsorption Free Energy (kcal/mol) |
| Methane (Alanine) | -1.5 |
| Methanol (Serine) | -4.0 |
| Acetic Acid (Aspartic Acid) | -8.0 |
| Methylamine (Lysine) | -6.5 |
This table is illustrative and based on data for amino acid side chain analogues on a TiO2 surface to demonstrate the concept of adsorption energies.
Future Research Directions and Emerging Applications
Advancements in Stereoselective Synthesis
The development of efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern chemistry. Dihydroxypropyl amine, in its chiral forms, is a valuable synthon for the preparation of more complex molecules.
Recent research has focused on the catalytic asymmetric dihydroxylation of allylamine (B125299) to produce (R)-(+)-3-amino-1,2-propanediol. One notable advancement involves the use of a chiral polymer-metal complex, specifically wool-osmium tetroxide (wool-OsO4). This heterogeneous catalyst has demonstrated the ability to catalyze the asymmetric dihydroxylation with promising chemical and optical yields. Key factors influencing the success of this stereoselective synthesis include the concentration of OsO4 in the wool complex, the reaction duration, and the molar ratio of allylamine to the osmium tetroxide catalyst. A significant advantage of this system is the reusability of the wool-OsO4 complex without a substantial loss of its catalytic activity.
Further advancements in the stereoselective synthesis of amino-diols are being pursued through enzymatic methods. Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as transaminases, amine dehydrogenases, and imine reductases are being explored for the synthesis of chiral amines and amino alcohols. For instance, a three-component strategy has been developed for the stereoselective enzymatic synthesis of amino-diols and amino-polyols from simple starting materials like prochiral aldehydes, hydroxy ketones, and amines. This approach combines biocatalytic aldol (B89426) reactions with reductive aminations, offering a direct and efficient route to these valuable chiral building blocks.
Design of Novel Catalytic Systems Utilizing this compound Scaffolds
The bifunctional nature of this compound makes it an excellent scaffold for the design of chiral ligands for asymmetric catalysis. The presence of both a nitrogen atom and two hydroxyl groups allows for the formation of stable complexes with a variety of metal centers.
Chiral amino alcohols are known to be effective ligands in a range of asymmetric transformations. For example, they have been successfully employed in the asymmetric reduction of ketones with borane (B79455). The in situ formation of oxazaborolidine-based catalytic systems from chiral amino alcohols and borane has been shown to provide high enantioselectivity. While research on ligands derived specifically from this compound is an emerging area, the principles established with other chiral amino alcohols provide a strong foundation for future work. The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize catalytic performance for specific reactions.
The development of chiral catalysts is a continuously evolving field, with a constant search for new and efficient ligands. Monoterpene-based aminodiols, for instance, have been synthesized and utilized as chiral catalysts in the enantioselective addition of diethylzinc (B1219324) to aldehydes, achieving good to excellent enantioselectivities. This highlights the potential for developing novel catalytic systems based on the this compound scaffold for a wide array of asymmetric C-C bond-forming reactions.
Development of Advanced Materials for Energy and Environmental Technologies
Amine-functionalized materials are at the forefront of research for carbon dioxide (CO2) capture technologies, which are crucial for mitigating climate change. The amine groups can chemisorb CO2, offering high selectivity and efficiency, particularly at low CO2 concentrations. This compound can be incorporated into various porous materials to enhance their CO2 capture performance.
Porous organic polymers (POPs) functionalized with amines have shown significant promise due to their high CO2 uptake capacity, tunable structures, and excellent stability. The functionalization can be achieved through direct synthesis with amine-containing monomers, impregnation of the porous material with amines, or post-synthetic grafting of amine groups. These amine-functionalized materials often exhibit improved CO2 selectivity over other gases like nitrogen and can maintain their performance under humid conditions, which is critical for post-combustion flue gas treatment.
Recent advancements have also explored the use of amine-functionalized magnetic nanoparticles for CO2 absorption and desorption. These materials offer the advantage of easy separation and handling. The focus of this research is not only on improving the CO2 absorption capacity but also on enhancing the desorption performance at lower temperatures to reduce the energy penalty associated with solvent regeneration.
In the realm of energy storage, while direct applications of this compound are not yet established, the development of organic components for cathode compositions in lithium power sources is a growing area of interest. The functionalization of materials with organic molecules containing amine and hydroxyl groups could potentially influence the electrochemical performance of batteries.
| Material Type | Functionalization Method | Typical CO2 Adsorption Capacity (mmol/g) | Key Advantages |
|---|---|---|---|
| Porous Organic Polymers (POPs) | Amine Impregnation/Grafting | 2.0 - 5.0 | High stability, tunable porosity, good performance in humid conditions |
| Magnetic Nanoparticles | Amine Functionalization | 1.5 - 3.5 | Easy separation, potential for improved desorption kinetics |
| Metal-Organic Frameworks (MOFs) | Amine Functionalization | 2.5 - 6.0 | High surface area, tunable pore characteristics |
Interdisciplinary Research in Mechanistic Biochemistry
Understanding the biochemical pathways and enzymatic transformations involving small molecules is crucial for drug development and biotechnology. While specific studies on the mechanistic biochemistry of this compound are limited, research on related amino alcohols provides valuable insights.
The enzymatic oxidation of the phosphoramide (B1221513) of 3-amino-1,2-propanediol (B146019) by glycerol-3-phosphate oxidase has been demonstrated, leading to the formation of the corresponding phosphoramide analog. This suggests that this compound and its derivatives can be substrates for oxidoreductase enzymes. Further research in this area could uncover novel metabolic pathways and enzymatic functions.
The biotransformation of 3-(phenylamino)propane-1,2-diol, a related compound, has been studied in mice. The major urinary metabolite was identified as 2-hydroxy-3-(phenylamino)propanoic acid, indicating that the primary alcohol group can be oxidized to a carboxylic acid in vivo. This highlights the potential for this compound to undergo similar metabolic transformations. Unraveling the specific enzymes and mechanisms involved in the metabolism of this compound could have implications for its potential biological activities and applications.
Furthermore, the development of novel enzymatic methods for the synthesis of imines from primary amines using engineered D-amino acid oxidase variants opens up new avenues for biocatalysis. These enzymatic reactions proceed under mild conditions and offer high selectivity, providing a sustainable alternative to traditional chemical methods.
Methodological Advancements in Characterization and Computation
The comprehensive characterization of this compound and materials derived from it is essential for understanding their properties and performance. A combination of spectroscopic and computational methods is employed for this purpose.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for confirming the molecular structure of this compound and its derivatives. Full assignments of the proton and carbon signals provide detailed information about the chemical environment of each atom.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and O-H stretching vibrations of the amine and hydroxyl groups, respectively.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
| Technique | Key Observables for this compound | Reference |
|---|---|---|
| 1H NMR | Signals corresponding to CH2N, CH(OH), and CH2OH protons. | |
| 13C NMR | Resonances for the three distinct carbon atoms in the structure. | |
| IR Spectroscopy | Broad O-H and N-H stretching bands, C-N and C-O stretching vibrations. |
Computational Advancements:
Density Functional Theory (DFT) has become a powerful tool for studying the molecular structure, electronic properties, and reactivity of chemical compounds. For this compound, DFT calculations can provide valuable insights into:
Optimized Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of the molecule.
Vibrational Frequencies: Calculating theoretical IR and Raman spectra to aid in the interpretation of experimental data.
Electronic Properties: Determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to assess the molecule's reactivity and electronic transitions.
Interaction Modeling: Simulating the interaction of this compound with other molecules, such as CO2, to understand the mechanism of carbon capture at a molecular level.
The integration of high-throughput computational screening with machine learning is accelerating the discovery of new amine-functionalized materials for applications like direct air capture of CO2. These computational approaches allow for the rapid prediction of CO2 binding enthalpies and the identification of promising candidate materials for experimental validation.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for producing dihydroxypropyl amine derivatives, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves amine-epoxide ring-opening reactions or esterification of glycerol derivatives. For example, dihydroxypropyl-functionalized compounds can be synthesized by reacting glycidyl ethers with amines under controlled pH (8–10) and temperature (40–60°C) to prevent side reactions . Optimization often employs Design of Experiments (DoE) approaches, such as Box-Behnken designs, to evaluate factors like reactant stoichiometry, solvent polarity, and catalyst loading. Post-synthesis, purity is confirmed via HPLC or NMR (e.g., monitoring hydroxyl proton signals at δ 3.5–4.0 ppm) .
Q. How can this compound-containing compounds be purified to >98% purity for experimental use?
- Methodological Answer : Ion-exchange chromatography is widely used, particularly for polar derivatives. For instance, MDEA (methyldiethanolamine) purification achieved 0.8% residual salts using a mixed-bed ion-exchange resin (e.g., Amberlite IR-120 and IRA-67) with optimized flow rates (5–10 mL/min) and eluent volumes . Recrystallization in ethanol/water mixtures (70:30 v/v) is also effective for crystalline derivatives, monitored by conductivity measurements (<2 µS/cm) .
Q. What analytical techniques are recommended for characterizing this compound derivatives?
- Methodological Answer :
- Structural Analysis : ¹H/¹³C NMR to identify hydroxyl (δ 1.5–2.5 ppm for amine protons) and glycerol backbone signals.
- Purity Assessment : Reverse-phase HPLC with UV detection (λ = 210–220 nm) using C18 columns and acetonitrile/water gradients.
- Functional Group Confirmation : FT-IR for hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) stretches.
- Quantitative Analysis : Titration with HCl for amine content determination .
Advanced Research Questions
Q. How can computational modeling resolve conflicting data on this compound interactions in enzyme binding sites?
- Methodological Answer : Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are critical. For example, in studies of nitric oxide synthase inhibitors, simulations revealed that the dihydroxypropyl chain forms hydrogen bonds with Trp678 and solvent-mediated interactions with heme propionates, explaining discrepancies between crystallographic and kinetic data . Free energy perturbation (FEP) calculations further quantify binding affinities under varying protonation states .
Q. What experimental designs are effective for studying the role of dihydroxypropyl groups in hyperpolarization transfer mechanisms (e.g., in NMR)?
- Methodological Answer : Dynamic Nuclear Polarization (DNP) experiments paired with isotopic labeling (e.g., ¹³C/¹⁵N) can track polarization propagation. For M-TinyPol(OH)₄, hyperpolarization escape via dihydroxypropyl chains was validated using spin diffusion simulations (GROMACS/SPINACH) with 10,000+ spin ensembles. Key parameters include dipolar coupling constants (<10 kHz) and rotational correlation times (τc < 1 ns) .
Q. How should researchers address contradictory reports on the bioactivity of dihydroxypropyl-containing extracts (e.g., antiadipogenic effects)?
- Methodological Answer : Systematic bioassay-guided fractionation is essential. For Bauhinia divaricata extracts:
Isolation : Partition extracts (e.g., ethyl acetate/water) and use preparative TLC to isolate dihydroxypropyl acetate.
Dose-Response Analysis : Test fractions in 3T3-L1 adipogenesis assays with controls (e.g., rosiglitazone).
Mechanistic Studies : RNA-seq to identify pathways (e.g., PPARγ modulation) and validate via siRNA knockdown .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?
- Methodological Answer :
- Process Analytical Technology (PAT) : In-line FT-IR monitors reaction progress (e.g., epoxy ring opening).
- Stability Studies : Accelerated degradation tests (40°C/75% RH) identify sensitive parameters (e.g., pH drift).
- DoE-Based Optimization : Central Composite Designs (CCD) evaluate interactions between temperature, solvent, and catalyst .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
